BenchChemオンラインストアへようこそ!

tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate

Antibacterial Drug Design Veterinary Pharmaceuticals Fluoroquinolone SAR

tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate is a Boc-protected, N-methyl-substituted 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) derivative. The 2,5-DBH scaffold is a conformationally rigid analog of piperazine, extensively utilized in medicinal chemistry to improve target engagement and pharmacological profiles.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 244768-98-7
Cat. No. B3254845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate
CAS244768-98-7
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1CN2C
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-5-9(13)6-12(8)4/h8-9H,5-7H2,1-4H3
InChIKeyVYYZBKDBMOBMBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate (CAS 244768-98-7): A Boc-Protected Constrained Piperazine Building Block for Drug Discovery


tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate is a Boc-protected, N-methyl-substituted 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) derivative. The 2,5-DBH scaffold is a conformationally rigid analog of piperazine, extensively utilized in medicinal chemistry to improve target engagement and pharmacological profiles [1]. The (1S,4S) stereochemistry defines a precise three-dimensional architecture, while the tert-butoxycarbonyl (Boc) protecting group enables orthogonal synthetic manipulation through selective deprotection under mild acidic conditions . The 5-N-methyl substituent distinguishes this compound from the widely used des-methyl analog, a difference that proves critical in multiple pharmacological contexts.

Why 5-N-Methyl and Boc Protection Status Prevents Simple Interchange with Other 2,5-Diazabicyclo[2.2.1]heptane Derivatives


The 5-N-methyl substituent is not a silent structural feature; structure–activity relationship (SAR) studies across multiple target classes demonstrate that its presence or absence significantly alters pharmacological activity, physicochemical properties, and in vivo performance relative to the N–H or N-unsubstituted analog [1]. The Boc protecting group is equally consequential: premature deprotection or use of the free amine alters solubility, reactivity, and compatibility with downstream coupling reactions, making the protected form essential for reliable multistep synthetic routes [2]. Interchanging this compound with the des-methyl analog (CAS 113451-59-5) or the unprotected free amine (CAS 134679-22-4) without compensating for these differences risks failure in both chemical synthesis and biological assay outcomes.

Quantitative Differentiation Evidence for tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate Against Closest Analogs


Superior Pharmacodynamic Performance in Fluoroquinolone Antibiotics: 5-N-Methyl DBH vs. N–H DBH Side Chain in Danofloxacin Development

In a direct head-to-head comparison of nine different diazabicycloalkyl side chains at the C7 position of fluoroquinolones, the (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane substituent (side chain 2) was compared against the unsubstituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (side chain 3), the (1R,4R)-5-methyl diastereomer (side chain 4), and six other bicyclic amines (side chains 5–9). Although in vitro antibacterial potency was not highly variable among these side chains, the combination of the N1 cyclopropyl group with the C7 (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl appendage conferred the best overall antibacterial, physicochemical, and pharmacodynamic properties across mouse, swine, and cattle infection models. This finding directly led to the selection of danofloxacin (Advocin) as a development candidate for veterinary medicine [1].

Antibacterial Drug Design Veterinary Pharmaceuticals Fluoroquinolone SAR

Critical Role of 5-N-Methyl Substituent for Alpha7 Neuronal Nicotinic Receptor (NNR) Agonist Activity

SAR studies on biaryl-substituted 2,5-diazabicyclo[2.2.1]heptanes as alpha7 NNR ligands demonstrated that the 5-N-methyl substituent is one of three critical structural features (together with the heteroaryl linker and terminal aryl group) required to achieve potent alpha7 NNR agonist activity. Compounds bearing the 5-N-methyl group achieved binding affinities as low as 0.2 nM (compound 18e), whereas analogs lacking this N-methyl substitution exhibited markedly reduced or absent alpha7 NNR binding [1]. This establishes the 5-N-methyl group as an essential pharmacophoric element within this chemotype, distinguishing N-methyl-substituted DBH derivatives from their N–H counterparts in CNS drug discovery programs.

Neuroscience Drug Discovery Nicotinic Receptor Pharmacology Alpha7 nAChR Agonists

2,5-DBH Retains Nanomolar Sigma-2 Receptor Affinity Where Diazaspiro and Fused Pyrrolidine Isosteres Fail

A systematic bioisostere exploration evaluated the sigma-2 receptor (σ2R) binding affinity of benzimidazolone-diazacycloalkane hybrids. Replacing the piperazine moiety in the lead compound with diazaspiroalkanes or the fused octahydropyrrolo[3,4-b]pyrrole ring system resulted in a loss of affinity for σ2R. In contrast, the bridged 2,5-diazabicyclo[2.2.1]heptane analog (compound 2r) retained nanomolar σ2R affinity with a Ki of 10.7 ± 1.8 nM and a σ1/σ2 selectivity ratio of 66 [1]. The homopiperazine analog (2t) showed higher affinity (Ki = 4 nM), but among bridged bicyclic scaffolds, only the 2,5-DBH system provided a productive balance of affinity and selectivity, whereas the 1,4-diazabicyclo[2.2.2]octane, 3,8-diazabicyclo[3.2.1]octane, and other bridged variants tested lost meaningful σ2R binding.

Sigma-2 Receptor Pharmacology Bioisostere Design CNS Drug Discovery

Superior Antiproliferative Activity of 2,5-DBH over Piperazine Counterpart in Cervical Cancer Cell Lines

In a study comparing the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate-nitrostyrene hybrid scaffold against its piperazine counterpart, the DBH-based compound 8a demonstrated superior antiproliferative activity across three cervical cancer cell lines, with IC50 values of 0.99 ± 0.007 µM (HeLa, HPV 18 positive), 2.36 ± 0.016 µM (CaSki, HPV 16 positive), and 0.73 ± 0.002 µM (ViBo, HPV negative). These values outperformed both cisplatin and paclitaxel in the same assay. The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane system was explicitly found to be superior to the piperazine counterpart 11 [1]. Mechanistically, compound 8a induced apoptosis through caspase-3 activation and arrested the cell cycle at the G1 phase, without triggering necrosis in normal human lymphocytes at the predetermined IC50 concentrations.

Oncology Drug Discovery Antiproliferative Agents Cervical Cancer

Potent 11beta-Hydroxysteroid Dehydrogenase Type 1 (11beta-HSD1) Inhibition by a 5-Methyl-DBH-Containing Sulfonamide Derivative

A sulfonamide derivative incorporating the (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane core—specifically (1S,4S)-2-(4-chlorophenylsulfonyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane—demonstrated potent inhibition of human 11beta-HSD1 with an IC50 of 11.3 nM and mouse 11beta-HSD1 with an IC50 of 12.1 nM, as measured by displacement of [^3H]cortisone in baculovirus-infected Sf9 cell lysates [1]. This data point, deposited in the ChEMBL database (CHEMBL1076600), confirms that the 5-methyl-DBH core can support single-digit nanomolar enzyme inhibition when appropriately elaborated. No direct comparator data are available for the corresponding N–H DBH or piperazine analogs in this specific assay system.

Metabolic Disease 11beta-HSD1 Inhibition Enzyme Inhibitor SAR

Procurement-Relevant Application Scenarios for tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate


Fluoroquinolone Antibiotic Development Requiring Chiral C7 Bicyclic Amine Side Chains

Research groups developing next-generation fluoroquinolone antibiotics that require a chiral, conformationally restricted C7 side chain should procure this compound as the protected precursor to danofloxacin-class appendages. As demonstrated by McGuirk et al., the (1S,4S)-5-methyl-2,5-DBH group confers superior overall antibacterial, physicochemical, and pharmacodynamic properties compared to nine alternative bicyclic amines, including the des-methyl analog [1]. The Boc protecting group allows late-stage deprotection and coupling after quinolone core assembly.

Alpha7 Nicotinic Receptor Agonist Programs Targeting CNS Disorders

Medicinal chemistry teams pursuing alpha7 nAChR agonists for cognitive or psychiatric indications require the 5-N-methyl-DBH substructure as a pharmacophoric element. Li et al. established that the 5-N-methyl substituent is critical for achieving sub-nanomolar alpha7 binding affinity (compound 18e, Ki = 0.2 nM), while N–H analogs fail to engage the receptor [1]. This compound provides the exact N-methyl, Boc-protected building block needed for modular SAR exploration of the biaryl and heteroaryl linker regions.

Sigma-2 Receptor Ligand Optimization via Piperazine-to-DBH Scaffold Hopping

Programs seeking to replace a flexible piperazine ring with a rigid bioisostere to improve sigma-2 receptor selectivity or ADME properties should use this building block. The 2,5-DBH analog (compound 2r) retained σ2R affinity (Ki = 10.7 nM) and a σ1/σ2 selectivity ratio of 66, whereas diazaspiro and fused pyrrolidine replacements lost target engagement entirely [1]. The N-methyl group on the DBH core is retained in the active analog, making CAS 244768-98-7 the appropriate starting material.

Anticancer Lead Optimization Leveraging Rigid Diamine Scaffolds for Enhanced Antiproliferative Activity

Oncology-focused laboratories evaluating conformationally constrained diamine scaffolds for antiproliferative agents should prioritize this compound. Laskar et al. demonstrated that the (1S,4S)-2,5-DBH system outperforms its piperazine counterpart, with DBH-derived compound 8a achieving IC50 values as low as 0.73 µM against cervical cancer cell lines while sparing normal lymphocytes [1]. The Boc-protected N-methyl building block serves as the entry point for dithiocarbamate or nitrostyrene elaboration strategies.

Quote Request

Request a Quote for tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.